7-Dimethylaminotetralone
Description
7-Dimethylaminotetralone (C₁₂H₁₅NO) is a tetralone derivative characterized by a dimethylamino group at the 7-position of the tetralin ring. Its physicochemical properties, such as LogP (estimated ~2.5) and molecular weight (189.26 g/mol), suggest moderate lipophilicity, which may influence bioavailability and blood-brain barrier penetration .
Properties
Molecular Formula |
C12H15NO |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
7-(dimethylamino)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C12H15NO/c1-13(2)10-7-6-9-4-3-5-12(14)11(9)8-10/h6-8H,3-5H2,1-2H3 |
InChI Key |
QCXVYKXRHWYLDP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(CCCC2=O)C=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following comparison focuses on tetralone derivatives and related heterocyclic compounds described in the evidence, though direct data on 7-dimethylaminotetralone are absent.
Structural Analog: 7-Methoxy-2-Methyl Isoflavone
- Molecular Properties: Property 7-Methoxy-2-Methyl Isoflavone this compound (Estimated) Molecular Formula C₁₇H₁₄O₃ C₁₂H₁₅NO LogP 3.2 ~2.5 Hydrogen Bond Acceptors 3 1 (O in ketone) Pharmacological Contrast:
- The methoxy group in 7-methoxy-2-methyl isoflavone enhances binding to estrogen receptors, whereas the dimethylamino group in this compound may confer basicity, altering interaction with CNS targets .
Heterocyclic Analog: Thiazolo[4,5-d]pyrimidine Derivatives
- Synthetic Pathways: Thiazolo derivatives () are synthesized via cyclocondensation, contrasting with tetralone derivatives, which typically undergo Friedel-Crafts acylation or Grignard reactions.
Aliphatic Ketone: 7-Methyloctan-3-one
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